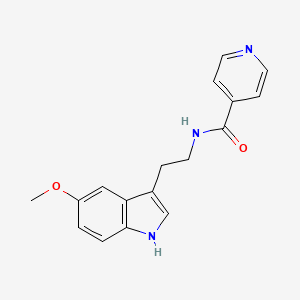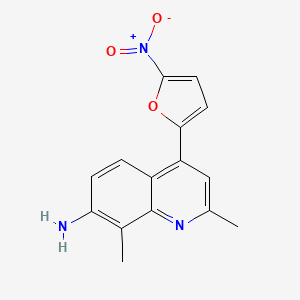
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is a synthetic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications . This compound is characterized by a quinoline core substituted with a nitrofuran moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine typically involves the nitration of furan derivatives followed by coupling with a quinoline derivative. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then coupled with a quinoline derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nitrofurans and quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use in the development of new antibiotics and antifungal agents.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine involves the reduction of the nitrofuran moiety to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell damage and death . The compound targets bacterial enzymes and disrupts essential metabolic pathways, making it effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62308-42-3 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2,8-dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine |
InChI |
InChI=1S/C15H13N3O3/c1-8-7-11(13-5-6-14(21-13)18(19)20)10-3-4-12(16)9(2)15(10)17-8/h3-7H,16H2,1-2H3 |
InChI Key |
JAKDBYQOBZXCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)N)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



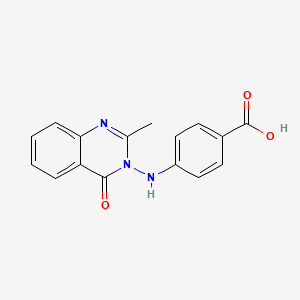


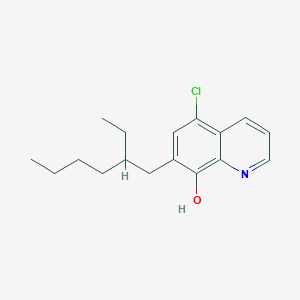
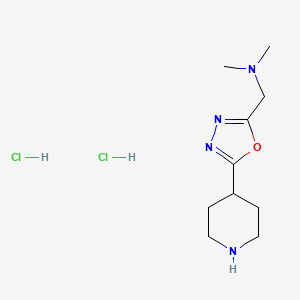
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)
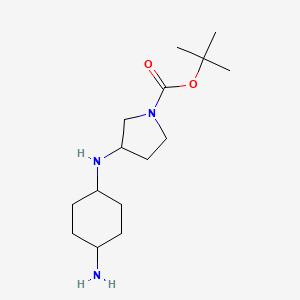
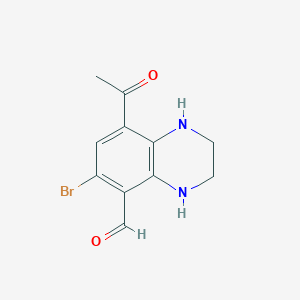


![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
